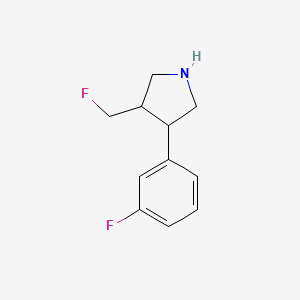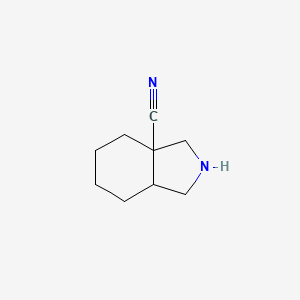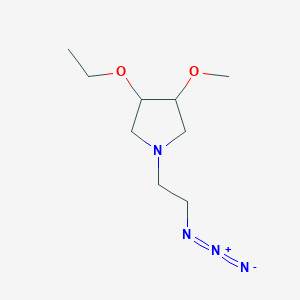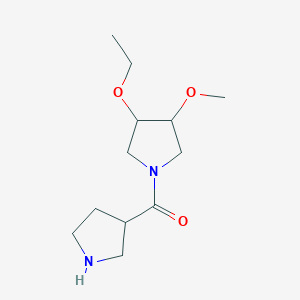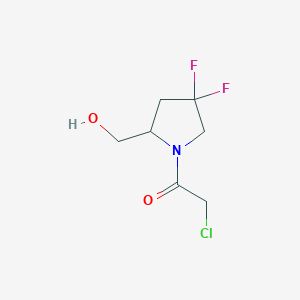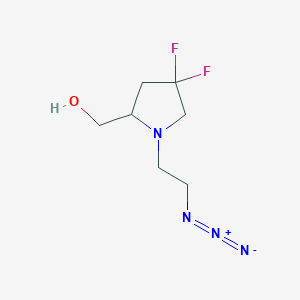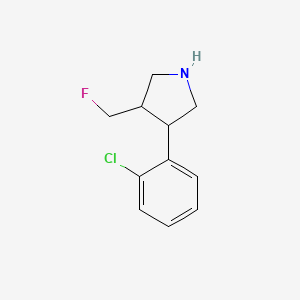
3-(2-Chlorophenyl)-4-(fluoromethyl)pyrrolidine
Descripción general
Descripción
3-(2-Chlorophenyl)-4-(fluoromethyl)pyrrolidine (3-CFP) is a compound of interest to the scientific community due to its potential applications in the fields of medicinal chemistry and pharmacology. 3-CFP is a heterocyclic compound that belongs to the pyrrolidine family, which is a five-membered ring containing a nitrogen atom. 3-CFP is of particular interest due to its unique structure, which is composed of two aromatic rings, a nitrogen atom, and a fluorine atom. This configuration allows for an interesting range of physical and chemical properties, making it a valuable tool for scientists.
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
Research into similar compounds, such as pyrrolidine derivatives, has provided insights into their chemical structure and properties. For example, studies on pyrrolidine rings and their conformations, as well as interactions with other molecules, have been detailed, highlighting the importance of these structural features in the stability and reactivity of the compounds (J. Sundar et al., 2011).
Synthesis and Characterization
The synthesis and characterization of pyrrolidine derivatives have been explored, demonstrating various chemical reactions and conditions that can be employed to create these compounds. For instance, methods for the synthesis of 5-methoxylated 3-pyrrolin-2-ones through rearrangement of chlorinated pyrrolidin-2-ones have been developed, indicating their utility in preparing agrochemicals or medicinal compounds (F. Ghelfi et al., 2003).
Potential Applications
Pyrrolidine derivatives have shown potential applications in various domains. For instance, they have been used as selective chemosensors for metal ions, demonstrating the functional versatility of these compounds (D. Maity, T. Govindaraju, 2010). Additionally, certain derivatives have been evaluated for their anti-inflammatory and analgesic properties, showcasing their potential in medicinal chemistry (A. A. Farag et al., 2012).
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-4-(fluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN/c12-11-4-2-1-3-9(11)10-7-14-6-8(10)5-13/h1-4,8,10,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWAZNOVZSPBRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=CC=C2Cl)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-4-(fluoromethyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B1478229.png)
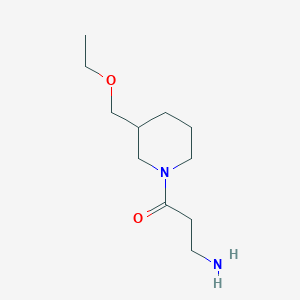

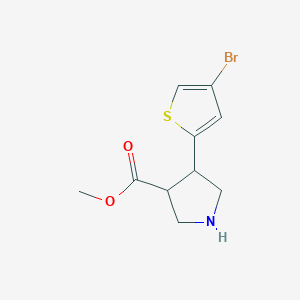
![(2-Azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1478234.png)

